molecular formula C10H10NNaO8S2 B7815046 CID 2734953

CID 2734953

Cat. No. B7815046
M. Wt: 359.3 g/mol
InChI Key: YYIGOAMEITZADH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 2734953 is a useful research compound. Its molecular formula is C10H10NNaO8S2 and its molecular weight is 359.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 2734953 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 2734953 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 2734953 involves the reaction of 2,4-dichloro-5-nitropyrimidine with 2-amino-5-methylthiazole in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with 2-(2,4-difluorophenyl)acetic acid in the presence of a coupling agent to yield the final product.

Starting Materials
2,4-dichloro-5-nitropyrimidine, 2-amino-5-methylthiazole, base, 2-(2,4-difluorophenyl)acetic acid, coupling agent

Reaction
Step 1: 2,4-dichloro-5-nitropyrimidine is reacted with 2-amino-5-methylthiazole in the presence of a base to form the intermediate compound., Step 2: The intermediate compound is then reacted with 2-(2,4-difluorophenyl)acetic acid in the presence of a coupling agent to yield the final product.

properties

IUPAC Name

sodium;5-amino-4-hydroxy-7-sulfonaphthalene-2-sulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO7S2.Na.H2O/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIGOAMEITZADH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10NNaO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 2734953

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.